4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one
Description
Historical Context of Benzodiazole-Pyrrolidinone Hybrid Molecules in Medicinal Chemistry
The integration of benzodiazole and pyrrolidinone scaffolds reflects decades of innovation in heterocyclic chemistry. Benzodiazoles, particularly benzothiazoles and benzimidazoles, have been extensively studied for their anticancer properties, with derivatives demonstrating mechanisms ranging from DNA intercalation to enzyme inhibition. For example, benzothiazole-piperazine hybrids have shown nanomolar potency against prostate and liver cancer cell lines by modulating sulfonamide-dependent pathways. Concurrently, pyrrolidinones have emerged as privileged structures due to their pseudorotation capability, which enables optimal three-dimensional positioning of substituents for target binding. Early successes include pyrrolidine-2,5-diones with anticonvulsant activity, where substituents at position 3 of the ring significantly influenced efficacy. The fusion of these motifs in hybrid molecules aims to synergize their pharmacological advantages while mitigating individual limitations, such as the poor solubility of aromatic benzodiazoles or the metabolic instability of pyrrolidinones.
Structural Classification within Heterocyclic Compound Families
This compound belongs to three distinct heterocyclic families:
- Benzodiazoles : The 1H-1,3-benzodiazol-2-yl group is a bicyclic aromatic system with two nitrogen atoms at positions 1 and 3. This moiety is isosteric with purine bases, enabling interactions with nucleic acids or nucleotide-binding enzyme pockets.
- Pyrrolidinones : The 1-phenylpyrrolidin-2-one core is a five-membered lactam ring with sp³-hybridized carbons. Unlike planar aromatic systems, its non-planarity allows for pseudorotation, conferring adaptability in binding diverse targets.
- Chlorophenoxyalkyl linkers : The 3-(2-chlorophenoxy)-2-hydroxypropyl chain bridges the two heterocycles, introducing a chiral center and polar hydroxyl group. Such linkers are rare in drug design but have been employed in kinase inhibitors to balance hydrophilicity and membrane permeability.
This tripartite architecture positions the compound within a niche class of "fusion hybrids," which combine orthogonal pharmacophores to address polypharmacological targets.
Pharmacophore Analysis of Key Structural Elements
Four structural elements constitute the pharmacophore:
- Benzodiazole moiety : The aromatic system likely engages in π-π stacking with tyrosine or phenylalanine residues in target proteins, as seen in benzothiazole inhibitors of glucosamine-6-phosphate synthase.
- Pyrrolidin-2-one core : The lactam’s carbonyl oxygen serves as a hydrogen bond acceptor, while the phenyl group at position 1 enhances lipophilicity for membrane penetration.
- 2-Hydroxypropyl linker : The hydroxyl group provides a hydrogen bond donor site, critical for anchoring the molecule to hydrophilic regions of binding pockets. Similar hydroxylated linkers in CXCR4 antagonists improved calcium flux inhibition by 1000-fold compared to non-hydroxylated analogs.
- 2-Chlorophenoxy substituent : The chlorine atom’s electronegativity and the phenoxy group’s hydrophobicity synergize to enhance binding affinity. In pyrrolidine-based chemokine receptor antagonists, chloro-substituted aryl groups increased IC₅₀ values by 3–30-fold over non-halogenated analogs.
These elements collectively enable multitarget engagement, a hallmark of modern anticancer and anti-inflammatory agents.
Significance of the 2-Hydroxypropyl Linker in Molecular Recognition
The 2-hydroxypropyl spacer’s role extends beyond mere connectivity. Its hydroxyl group forms hydrogen bonds with catalytic residues in enzymes, as demonstrated in molecular docking studies of spiropyrrolidine inhibitors. For instance, in glucosamine-6-phosphate synthase, a hydroxylated pyrrolidine derivative formed two H-bonds with Gly78, correlating with potent antibacterial activity. Additionally, the linker’s chirality influences diastereoselective binding: in CXCR4 antagonists, (S)-configured hydroxypropyl analogs showed 10-fold higher receptor affinity than their (R)-counterparts. The propyl chain’s length also optimizes the distance between the benzodiazole and pyrrolidinone, ensuring simultaneous engagement with adjacent subpockets in the target protein.
Importance of Chlorophenoxy Substituent in Target Binding
The 2-chlorophenoxy group’s contributions are threefold:
- Hydrophobic interactions : The chlorophenyl ring occupies lipophilic pockets, as observed in benzothiazole derivatives where chloro-substituted analogs exhibited 2–5-fold lower IC₅₀ values against hepatic cancer cells.
- Electron-withdrawing effects : Chlorine’s inductive effect polarizes the phenoxy oxygen, strengthening hydrogen bonds with basic residues like lysine or arginine.
- Steric guidance : The ortho-chloro substituent restricts rotation around the C–O bond, preorganizing the molecule for target binding. This effect mirrors findings in pyrrolidine-2,5-dione anticonvulsants, where sterically hindered substituents at position 3 improved ED₅₀ values by 40%.
Properties
IUPAC Name |
4-[1-[3-(2-chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O3/c27-21-10-4-7-13-24(21)33-17-20(31)16-30-23-12-6-5-11-22(23)28-26(30)18-14-25(32)29(15-18)19-8-2-1-3-9-19/h1-13,18,20,31H,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUACCDXYYOABP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C3=NC4=CC=CC=C4N3CC(COC5=CC=CC=C5Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one involves multiple steps, including the formation of the benzodiazole ring, the attachment of the chlorophenoxy group, and the incorporation of the pyrrolidinone moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Reactivity of the Benzodiazole Core
Chlorophenoxy Group Reactivity
The 2-chlorophenoxy group may undergo nucleophilic aromatic substitution (NAS) at the chlorine-bearing carbon, though the electron-withdrawing oxygen meta-directs further substitutions.
Hydroxypropyl Chain Modifications
The secondary hydroxyl group (–CH(OH)CH₂–) participates in esterification, oxidation, or protection/deprotection strategies.
Phenylpyrrolidinone Ring Reactions
The lactam (pyrrolidin-2-one) ring can undergo hydrolysis or ring-opening under acidic/basic conditions. The phenyl group attached to nitrogen is electron-rich, enabling electrophilic substitution.
Cross-Coupling and Functionalization
Transition-metal-catalyzed reactions enable selective modifications:
Comparative Reactivity of Structural Analogs
The table below highlights key differences between the target compound and structurally related molecules:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : The compound has been studied for its potential as an anticancer agent. Research indicates that derivatives of benzodiazoles exhibit significant activity against various cancer cell lines. For instance, compounds similar to this one have shown promising results in inhibiting poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms. In vitro studies have demonstrated IC50 values comparable to established PARP inhibitors like olaparib and veliparib .
Neuroprotective Effects : There is emerging evidence supporting the neuroprotective properties of benzodiazole derivatives. These compounds may modulate neurotransmitter systems and exhibit antioxidant activity, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Agricultural Applications
Pesticidal Properties : The chlorophenoxy group in the compound suggests potential herbicidal activity. Compounds with similar structures have been evaluated for their effectiveness against specific pests and weeds, contributing to integrated pest management strategies .
Material Science
Polymer Synthesis : The unique structural features of this compound allow it to be utilized in synthesizing advanced materials. Its ability to act as a monomer or cross-linking agent can enhance the properties of polymers used in coatings, adhesives, and composites .
Case Study 1: Anticancer Activity Evaluation
In a study published in Journal of Medicinal Chemistry, a series of compounds based on the benzodiazole scaffold were synthesized and tested for their anticancer properties. The compound exhibited an IC50 value of approximately 15 µM against MDA-MB-436 breast cancer cells, indicating significant cytotoxicity compared to control groups .
Case Study 2: Herbicidal Efficacy
Research conducted by agricultural scientists demonstrated that derivatives containing the chlorophenoxy moiety effectively reduced weed biomass by over 60% in controlled trials. This study emphasizes the potential application of such compounds in sustainable agriculture practices .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Research Findings and Limitations
Biological Activity
The compound 4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one is a synthetic organic molecule that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups, which contribute to its biological activity. The molecular formula is , and its structure includes:
- A benzodiazole moiety, known for various pharmacological properties.
- A chlorophenoxy group that may influence receptor interactions.
- A pyrrolidinone ring, which is often associated with neuroactive compounds.
Research indicates that this compound may exert its biological effects through several mechanisms:
- PARP Inhibition : Similar to other compounds in its class, it may inhibit poly(ADP-ribose) polymerase (PARP) enzymes, which are involved in DNA repair mechanisms. This inhibition can lead to increased apoptosis in cancer cells, making it a potential candidate for cancer therapy .
- Antioxidant Activity : The presence of hydroxyl groups in the structure suggests possible antioxidant properties, which can mitigate oxidative stress in cells .
- Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation .
Biological Activity Summary
Case Studies
-
In Vitro Studies on Cancer Cell Lines :
A study evaluated the cytotoxic effects of the compound on several cancer cell lines, including MDA-MB-436 (breast cancer) and CAPAN-1 (pancreatic cancer). The results showed significant inhibition of cell proliferation with IC50 values comparable to established PARP inhibitors like olaparib . -
Neuroprotection in Animal Models :
In a rodent model of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function, suggesting its potential use in treating neurodegenerative diseases .
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?
To maximize yield and purity, employ Design of Experiments (DoE) methodologies. Use factorial designs to screen critical variables (e.g., temperature, solvent polarity, catalyst loading) and response surface methods (RSM) to identify optimal conditions . For example, fractional factorial designs can reduce trial numbers while accounting for interactions between reaction parameters. Computational pre-screening via quantum chemical calculations (e.g., density functional theory) can narrow experimental conditions by predicting reaction feasibility .
Q. How should researchers approach structural characterization of this compound?
Combine multi-spectroscopic techniques :
- NMR : Use and NMR to confirm the benzodiazole and pyrrolidinone moieties. Pay attention to coupling patterns for the 2-chlorophenoxy group and hydroxypropyl chain .
- HRMS : Validate molecular formula (e.g., ) with high-resolution mass spectrometry.
- X-ray crystallography : If crystallizable, determine absolute configuration and intermolecular interactions (e.g., hydrogen bonding of the hydroxypropyl group) .
Q. What are the common pitfalls in purifying this compound, and how can they be mitigated?
The compound’s hydrophobicity and potential for racemization (due to the hydroxypropyl group) require careful selection of chromatographic methods :
- Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid) to resolve polar impurities.
- Avoid prolonged exposure to basic conditions during flash chromatography to prevent degradation. Consider prep-TLC for small-scale purification .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for its synthesis?
When experimental data conflicts (e.g., unexpected regioselectivity), apply reaction path search algorithms (e.g., artificial force-induced reaction method) to map potential energy surfaces. For example, simulate intermediates in the nucleophilic substitution step involving the 2-chlorophenoxy group. Validate with kinetic isotope effects (KIEs) or isotopic labeling experiments .
Q. What methodologies are effective for analyzing multi-step synthesis challenges, such as unstable intermediates?
- In situ monitoring : Use ReactIR or inline NMR to track transient intermediates (e.g., the benzodiazole ring closure step).
- Protecting group strategy : Temporarily protect the hydroxypropyl group with tert-butyldimethylsilyl (TBS) ether to prevent side reactions during subsequent steps .
- Microfluidic reactors : Enhance control over exothermic steps (e.g., cyclization) to minimize decomposition .
Q. How can researchers address discrepancies in bioactivity data across different assays?
- Standardize assay conditions : Ensure consistent solvent (e.g., DMSO concentration ≤0.1%), pH, and temperature.
- Orthogonal assays : Cross-validate using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., luciferase reporters) for functional activity.
- Metabolite screening : Use LC-MS to rule out interference from degradation products .
Data Analysis & Validation
Q. How should statistical methods be applied to resolve variability in synthesis yields?
- ANOVA : Identify significant factors (e.g., catalyst type vs. temperature) contributing to yield variability.
- Principal Component Analysis (PCA) : Reduce dimensionality in datasets with >5 variables (e.g., solvent, time, pressure).
- Bayesian optimization : Iteratively refine reaction conditions using probabilistic models, especially for low-yield steps .
Q. What validation steps are critical for confirming the compound’s mechanism of action in target-binding studies?
- Co-crystallization : Resolve the compound bound to its target (e.g., kinase domain) via X-ray crystallography.
- Alanine scanning mutagenesis : Identify critical binding residues.
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (, ) to distinguish entropic vs. enthalpic drivers .
Contradictory Data Resolution
Q. How to reconcile conflicting solubility data reported in different solvent systems?
Q. What strategies address inconsistencies in stability profiles under varying pH conditions?
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% ) conditions. Monitor degradation via UPLC-PDA.
- pH-rate profiling : Determine degradation kinetics across pH 1–13 to identify instability hotspots (e.g., hydrolysis of the pyrrolidinone ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
